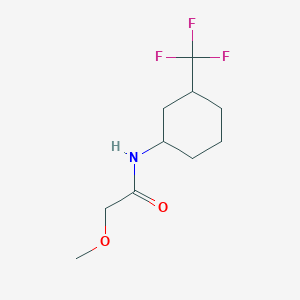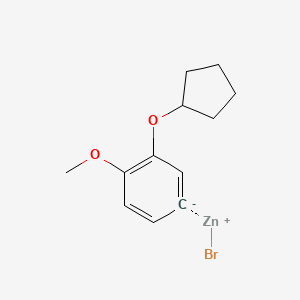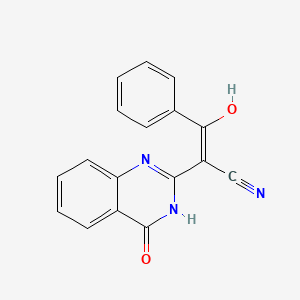
N-(4-chloro-2-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-nitrophenyl)propanamide is an organic compound with the molecular formula C9H9ClN2O3. It is a derivative of propanamide, featuring a nitro group and a chloro group attached to a phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)propanamide typically involves the reaction of 4-chloro-2-nitroaniline with propanoyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-2-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(4-chloro-2-aminophenyl)propanamide.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
N-(4-chloro-2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of enzymes and proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxyphenyl)propanamide
- N-(4-chloro-3-nitrophenyl)propanamide
- N-(4-nitrophenyl)propanamide
Uniqueness
N-(4-chloro-2-nitrophenyl)propanamide is unique due to the presence of both a chloro and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific positioning of these groups also influences the compound’s interactions with molecular targets, making it valuable for targeted research applications .
Propriétés
Formule moléculaire |
C9H9ClN2O3 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(4-chloro-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
Clé InChI |
QBZIBYDDYQPNJR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


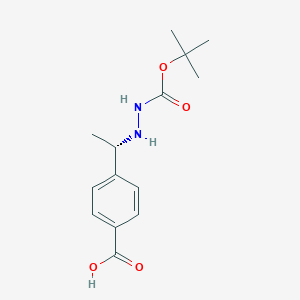

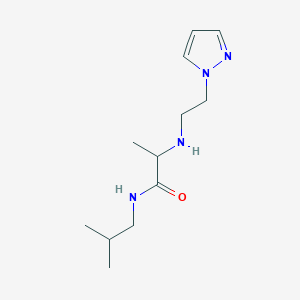
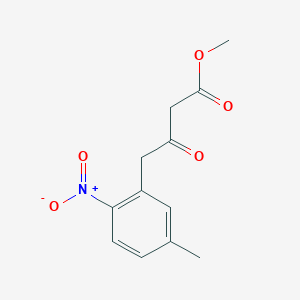
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
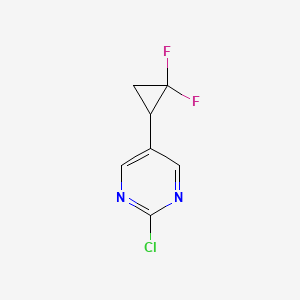
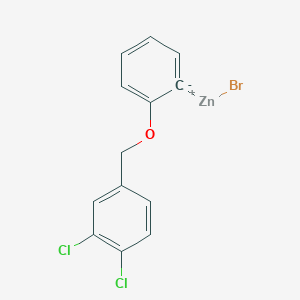
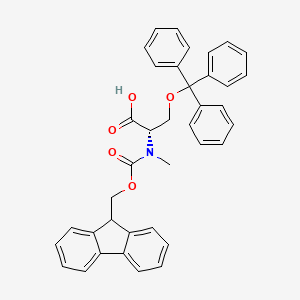
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
